![molecular formula C15H14BrN3O3S3 B2401162 (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 887207-35-4](/img/structure/B2401162.png)

(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential pharmacological properties . They are synthesized through various methods, including temperature-controlled intermolecular annulation .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction. For instance, N-(6-Chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide was synthesized through a multi-step reaction, starting with the reaction of 4-chloroaniline with potassium thiocyanate .

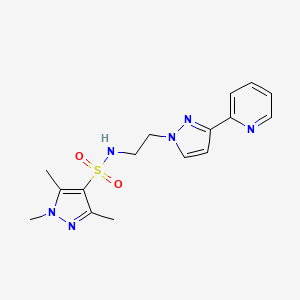

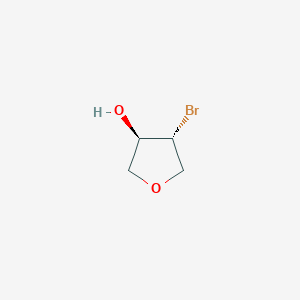

Molecular Structure Analysis

The molecular structure of these compounds typically involves a benzo[d]thiazole core, which can be functionalized with various substituents to create a wide range of derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can include temperature-controlled intermolecular annulation and 1,3-dipolar cycloaddition .

Aplicaciones Científicas De Investigación

Antimalarial Properties

Benzothiophene carboxamide derivatives, closely related to (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase. These compounds show promise in the development of new antimalarial treatments due to their specific inhibition of Plasmodium asexual blood stages both in vitro and in vivo (Banerjee et al., 2011).

Photodynamic Therapy for Cancer

A study on zinc phthalocyanine derivatives substituted with benzothiophene groups revealed their potential use in photodynamic therapy, particularly for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers (Pişkin et al., 2020).

Synthesis of Functionalized Pyrroles and Thiophenes

Research on the synthesis of densely functionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions indicates the utility of benzothiophene derivatives in creating complex organic compounds. This study provides an efficient route for synthesizing these compounds, which are not easily obtained through other chemical means (Cheng et al., 2010).

Antibacterial Agents

Benzothiophene derivatives have also been studied for their antibacterial properties. Compounds containing the benzo[d]thiazolyl group have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar et al., 2017).

Insecticidal and Fungicidal Activities

Some benzothiophene carboxamide derivatives demonstrate significant insecticidal and fungicidal activities. These compounds' structures and biological evaluations indicate their potential as pesticides (Zhu et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h3-6,8H,2,7H2,1H3,(H2,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRPROWWLZCHIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)

![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)

![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)

![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)

![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)